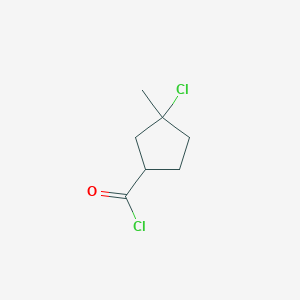
3-Chloro-3-methylcyclopentane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclopentane ring, along with a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride typically involves the chlorination of 3-methylcyclopentanone followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3-chloro-3-methylcyclopentane-1-carboxylic acid.
Reduction: The compound can be reduced to form 3-chloro-3-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
3-Chloro-3-methylcyclopentane-1-carboxylic acid: Formed through hydrolysis.
3-Chloro-3-methylcyclopentane-1-methanol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methylcyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclopentanone: Lacks the chlorine and carbonyl chloride groups.
3-Chlorocyclopentanone: Lacks the methyl group.
Cyclopentanone: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and applications compared to its similar compounds. The presence of both the chlorine and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
74819-87-7 |
|---|---|
Molekularformel |
C7H10Cl2O |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
3-chloro-3-methylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c1-7(9)3-2-5(4-7)6(8)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
YXIUNNFBZNXNQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















